molecular formula C17H17NO3 B12530681 Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate CAS No. 833487-57-3

Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate

Cat. No.: B12530681
CAS No.: 833487-57-3
M. Wt: 283.32 g/mol
InChI Key: MWDCEAGGPWNOEO-INIZCTEOSA-N
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Description

Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate is a chemical compound with the molecular formula C17H17NO3. It is known for its applications in organic synthesis and as a protecting group for amines. The compound is characterized by its white to off-white powder or crystalline form and is often used in various chemical reactions due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with (1R)-2-oxo-1-phenylpropylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature and pH to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl [(1R)-2-oxo-1-phenylpropyl]carbinol .

Scientific Research Applications

Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate involves its ability to form stable carbamate linkages. These linkages protect amine groups from unwanted reactions during synthetic processes. The compound can be selectively removed under specific conditions, such as catalytic hydrogenation or acidic hydrolysis, to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to protect amine groups and be selectively removed makes it a valuable tool in organic synthesis .

Properties

CAS No.

833487-57-3

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

benzyl N-[(1R)-2-oxo-1-phenylpropyl]carbamate

InChI

InChI=1S/C17H17NO3/c1-13(19)16(15-10-6-3-7-11-15)18-17(20)21-12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3,(H,18,20)/t16-/m0/s1

InChI Key

MWDCEAGGPWNOEO-INIZCTEOSA-N

Isomeric SMILES

CC(=O)[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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